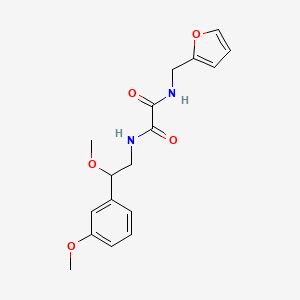

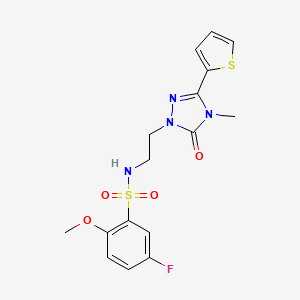

![molecular formula C19H20N2O4S B2927439 Methyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate CAS No. 920115-93-1](/img/structure/B2927439.png)

Methyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate” is a chemical compound with the molecular formula C19H20N2O4S. It is related to esters, which are often used in chemical synthesis .

Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a molecular weight of 372.44. It is related to the structure of “Methyl 2-(methylthio)acetate”, which has a simpler structure and a molecular weight of 120.170 .Scientific Research Applications

Stereoselective Synthesis and Antifungal Activities

Research has shown that derivatives similar to Methyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate can be synthesized with specific stereochemistry to exhibit potent fungicidal activity against a range of pathogens. This suggests that modifications to the benzimidazole core and ethoxy groups could tailor compounds for antifungal applications, demonstrating the potential in agricultural chemistry and food safety (Li et al., 2006).

Catalytic Applications in Olefin Epoxidation

Compounds featuring similar structural motifs have been utilized in the formation of molybdenum(VI) complexes, which serve as catalysts for the epoxidation of olefins. This illustrates the role such molecules can play in developing more efficient and selective catalysts for organic synthesis, potentially including the synthesis of pharmaceuticals and fine chemicals (Ghorbanloo et al., 2016).

Hydroxylation of Phenolic Compounds

Investigations into the hydroxylation mechanisms of phenolic compounds using peroxodicopper(II) complexes provide insight into enzyme mimicking and the design of synthetic catalysts for the selective modification of organic molecules. This research underscores the importance of structural design in achieving desired reactivity and selectivity, relevant to drug development and the synthesis of complex organic molecules (Palavicini et al., 2005).

Investigating Polymerization Initiation Mechanisms

The interaction between certain compounds and epoxy resins has been studied to elucidate the mechanisms through which polymerization is initiated. This research highlights the utility of benzimidazole derivatives and related compounds in materials science, particularly in the development of new polymeric materials with tailored properties (Binks et al., 2018).

Properties

IUPAC Name |

methyl 2-[2-[2-(3-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-23-14-6-5-7-15(12-14)25-10-11-26-19-20-16-8-3-4-9-17(16)21(19)13-18(22)24-2/h3-9,12H,10-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCGATCZMDLWFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B2927357.png)

![5-(4-bromobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2927361.png)

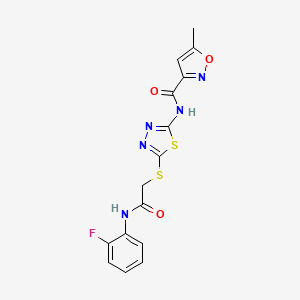

![(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2927363.png)

![2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol](/img/structure/B2927365.png)

![2-chloro-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2927368.png)

![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2927369.png)

![3-(benzenesulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2927371.png)